molecular formula C17H28O3 B14426052 Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate CAS No. 83135-36-8

Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate

Cat. No.: B14426052
CAS No.: 83135-36-8
M. Wt: 280.4 g/mol
InChI Key: YIVWBOUSNWOHEN-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate is an organic compound with a complex structure that includes a cyclododecane ring, a carboxylate group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate typically involves multiple steps. One common method includes the esterification of 1-methyl-2-oxocyclododecane-1-carboxylic acid with prop-2-en-1-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate: shares similarities with other esters of cyclododecane carboxylic acids, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity

Properties

CAS No.

83135-36-8

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

prop-2-enyl 1-methyl-2-oxocyclododecane-1-carboxylate

InChI

InChI=1S/C17H28O3/c1-3-14-20-16(19)17(2)13-11-9-7-5-4-6-8-10-12-15(17)18/h3H,1,4-14H2,2H3

InChI Key

YIVWBOUSNWOHEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCCCCCC1=O)C(=O)OCC=C

Origin of Product

United States

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